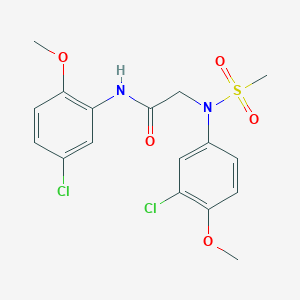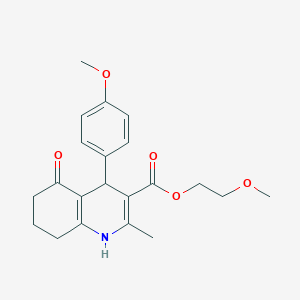![molecular formula C16H18ClNO3S2 B5112376 3-chloro-4-methoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide](/img/structure/B5112376.png)
3-chloro-4-methoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-4-methoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide, also known as CMBS, is a sulfonamide compound that has been widely used in scientific research due to its unique properties. CMBS is a potent inhibitor of protein disulfide isomerase (PDI), an enzyme that is involved in protein folding and redox regulation.
Wirkmechanismus
The mechanism of action of 3-chloro-4-methoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide involves its interaction with PDI. This compound binds to the active site of PDI and inhibits its activity. This leads to the accumulation of misfolded proteins and endoplasmic reticulum stress, which can activate the unfolded protein response and lead to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. Inhibition of PDI by this compound can lead to the accumulation of misfolded proteins and endoplasmic reticulum stress, which can activate the unfolded protein response and lead to cell death. This compound has also been shown to inhibit the growth of cancer cells and to sensitize cancer cells to chemotherapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-chloro-4-methoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide in lab experiments is its potency and selectivity as a PDI inhibitor. This compound has been shown to be a potent and selective inhibitor of PDI, which makes it a valuable tool for studying the role of PDI in various cellular processes. However, one of the limitations of using this compound is its toxicity. This compound has been shown to be toxic to cells at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 3-chloro-4-methoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide. One area of research is the development of new PDI inhibitors that are less toxic than this compound. Another area of research is the use of this compound as a tool for studying the role of PDI in cancer. This compound has been shown to inhibit the growth of cancer cells and to sensitize cancer cells to chemotherapy, and further research in this area could lead to the development of new cancer treatments. Finally, research on the role of PDI in other cellular processes, such as immune function and neurodegenerative diseases, could also be an area of future research.
Synthesemethoden
The synthesis of 3-chloro-4-methoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide involves several steps. First, 3-chloro-4-methoxyaniline is reacted with 2-chloroethyl sulfide to form 3-chloro-4-methoxy-N-(2-chloroethyl)aniline. This intermediate is then reacted with 4-methylphenylthiol and sodium hydride to form 3-chloro-4-methoxy-N-{2-[(4-methylphenyl)thio]ethyl}aniline. Finally, this compound is reacted with sulfuryl chloride to form this compound.
Wissenschaftliche Forschungsanwendungen
3-chloro-4-methoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide has been used in a variety of scientific research applications. One of the most important uses of this compound is as a PDI inhibitor. PDI is involved in protein folding and redox regulation, and inhibition of PDI can lead to the accumulation of misfolded proteins and endoplasmic reticulum stress. This compound has been shown to be a potent and selective inhibitor of PDI, and has been used to study the role of PDI in various cellular processes.
Eigenschaften
IUPAC Name |
3-chloro-4-methoxy-N-[2-(4-methylphenyl)sulfanylethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO3S2/c1-12-3-5-13(6-4-12)22-10-9-18-23(19,20)14-7-8-16(21-2)15(17)11-14/h3-8,11,18H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDIHMZAQHZBHQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCNS(=O)(=O)C2=CC(=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




acetate](/img/structure/B5112328.png)

![dimethyl 2-[(butoxycarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5112344.png)
![1-[(4-{[4-(3,4-dichlorophenyl)-1-piperazinyl]carbonyl}phenyl)ethynyl]cyclohexanol](/img/structure/B5112351.png)

![[(1-butyl-1H-indol-3-yl)thio]acetic acid](/img/structure/B5112371.png)


![3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-(2-phenylethyl)-2,5-pyrrolidinedione](/img/structure/B5112398.png)
![5-[4-(allyloxy)benzylidene]-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5112402.png)
![3-(2-fluorobenzyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5112407.png)